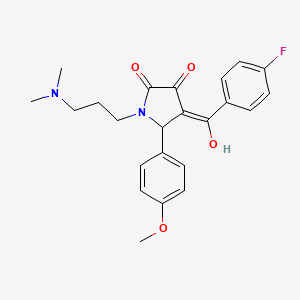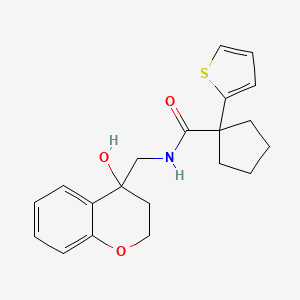
(5-Bromo-6-chloropyridin-2-yl)-(4-methoxy-4-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-6-chloropyridin-2-yl)-(4-methoxy-4-methylpiperidin-1-yl)methanone, also known as BCPM, is a chemical compound that has been widely studied for its potential use in scientific research. BCPM has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Mécanisme D'action
The mechanism of action of (5-Bromo-6-chloropyridin-2-yl)-(4-methoxy-4-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been shown to increase the levels of dopamine and serotonin in the brain, two neurotransmitters that play a key role in regulating mood and behavior.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, this compound has been found to have a range of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, meaning it may be able to reduce inflammation in the body. It has also been found to have analgesic effects, meaning it may be able to reduce pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (5-Bromo-6-chloropyridin-2-yl)-(4-methoxy-4-methylpiperidin-1-yl)methanone in lab experiments is its ability to modulate the activity of specific neurotransmitters. This makes it a valuable tool for researchers studying the effects of neurotransmitters on behavior and physiology. However, there are also some limitations to using this compound in lab experiments. For example, it is a relatively new compound, and its long-term effects on the body are not yet fully understood.
Orientations Futures
There are many potential future directions for research on (5-Bromo-6-chloropyridin-2-yl)-(4-methoxy-4-methylpiperidin-1-yl)methanone. One area of interest is in the development of new treatments for Parkinson's and other neurodegenerative diseases. Another area of interest is in the study of the compound's anti-inflammatory and analgesic effects, which could lead to the development of new pain medications. Additionally, further research is needed to fully understand the long-term effects of this compound on the body, and to determine its safety and efficacy for use in humans.
Conclusion
In conclusion, this compound is a promising compound that has a range of scientific research applications. Its ability to modulate the activity of specific neurotransmitters makes it a valuable tool for researchers studying behavior and physiology. While there are still many unanswered questions about the compound, its potential for the development of new treatments for neurological disorders and pain management makes it an exciting area of research.
Méthodes De Synthèse
The synthesis of (5-Bromo-6-chloropyridin-2-yl)-(4-methoxy-4-methylpiperidin-1-yl)methanone is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-chloro-5-bromopyridine with sodium hydride to form 5-bromo-2-chloropyridine. This compound is then reacted with 4-methoxy-4-methylpiperidin-1-amine to form this compound.
Applications De Recherche Scientifique
(5-Bromo-6-chloropyridin-2-yl)-(4-methoxy-4-methylpiperidin-1-yl)methanone has been found to have a range of scientific research applications. One of the most promising areas of research is in the study of neurological disorders such as Parkinson's disease. This compound has been shown to have neuroprotective effects, meaning it may be able to protect neurons from damage and degeneration. This makes it a potential candidate for the development of new treatments for Parkinson's and other neurodegenerative diseases.
Propriétés
IUPAC Name |
(5-bromo-6-chloropyridin-2-yl)-(4-methoxy-4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O2/c1-13(19-2)5-7-17(8-6-13)12(18)10-4-3-9(14)11(15)16-10/h3-4H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPITNUEQFAGMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2=NC(=C(C=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2738825.png)

![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2738831.png)
![2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2738832.png)

![1-Allyl-3-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2738835.png)
![N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2738836.png)

![(2-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride](/img/structure/B2738839.png)


![2-[3-(2-amino-2-oxoethyl)sulfonylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2738846.png)
